Cas no 1283467-13-9 (Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate)

Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate
- Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate
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- Inchi: 1S/C14H15FN2O2/c1-4-19-14(18)9-7-17-12-8(2)5-6-10(15)11(12)13(9)16-3/h5-7H,4H2,1-3H3,(H,16,17)
- InChI Key: UEORYRIJJLJIQQ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C2C1=C(C(C(=O)OCC)=CN=2)NC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 327
- XLogP3: 3.4
- Topological Polar Surface Area: 51.2
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM258986-10g |
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate |
1283467-13-9 | 97% | 10g |
$1206 | 2021-08-18 | |
Chemenu | CM258986-1g |
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate |
1283467-13-9 | 97% | 1g |
$411 | 2021-08-18 | |
Chemenu | CM258986-5g |
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate |
1283467-13-9 | 97% | 5g |
$856 | 2021-08-18 | |
Chemenu | CM258986-1g |
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate |
1283467-13-9 | 97% | 1g |
$436 | 2022-06-13 |
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Additional information on Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate: A Comprehensive Overview
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate, with the CAS number 1283467-13-9, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug design. The structure of Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate is characterized by a quinoline ring system with substituents at positions 3, 4, 5, and 8. These substituents include a fluoro group at position 5, a methyl group at position 8, a methylamino group at position 4, and an ethoxycarbonyl group at position 3.
The synthesis of Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate involves a series of intricate organic reactions. Researchers have employed various strategies to construct the quinoline skeleton, including the Skraup synthesis, which utilizes formic acid and sulfuric acid to form the aromatic ring. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure regioselectivity and yield optimization. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly enhanced the efficiency of synthesizing such complex molecules.
One of the most promising applications of Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate lies in its potential as a lead compound for drug development. Quinoline derivatives are known for their ability to modulate various cellular pathways, making them valuable targets in the treatment of diseases such as cancer, inflammation, and infectious disorders. For instance, studies have shown that this compound exhibits potent anti-proliferative activity against several cancer cell lines. The presence of the methylamino group at position 4 contributes to its ability to interact with key proteins involved in cell signaling pathways.
Recent research has also explored the role of Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate in neuroprotective therapies. The fluoro substituent at position 5 enhances the compound's lipophilicity, allowing it to cross the blood-brain barrier more effectively. This property makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
In addition to its therapeutic potential, Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate has been investigated for its role in diagnostic applications. The ethoxycarbonyl group at position 3 can be modified to introduce fluorescent or magnetic tags, enabling its use in imaging techniques. This versatility underscores the importance of this compound in both basic research and applied sciences.
The development of Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate has been driven by advancements in computational chemistry and high-throughput screening techniques. Computational models have allowed researchers to predict the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), before proceeding to experimental validation. This approach has significantly accelerated the drug discovery process and reduced costs associated with traditional trial-and-error methods.
Despite its promising properties, further research is required to fully harness the potential of Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate. Ongoing studies are focused on optimizing its bioavailability and minimizing potential side effects. Collaborative efforts between academia and industry are expected to yield breakthroughs in its clinical application.
In conclusion, Ethyl 5-fluoro
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